UM-164

Triple-Negative Breast Cancer Antiproliferative Assay c-Src Inhibitor

UM-164 is the preferred compound for TNBC research. It uniquely targets the DFG-out conformation of c-Src while inhibiting p38 MAPK, delivering superior in vivo efficacy at 20 mg/kg with minimal toxicity. It retains potency in 3D ECM models (GI50 = 0.3 μM) where dasatinib fails (GI50 = 14 μM), making it essential for physiologically relevant assays.

Molecular Formula C30H31F3N8O3S
Molecular Weight 640.7 g/mol
Cat. No. B1682698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUM-164
SynonymsUM-164
UM-164 compound
Molecular FormulaC30H31F3N8O3S
Molecular Weight640.7 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)NC(=O)C3=CN=C(S3)NC4=CC(=NC(=N4)C)N5CCN(CC5)CCO
InChIInChI=1S/C30H31F3N8O3S/c1-18-6-7-22(37-27(43)20-4-3-5-21(14-20)30(31,32)33)15-23(18)38-28(44)24-17-34-29(45-24)39-25-16-26(36-19(2)35-25)41-10-8-40(9-11-41)12-13-42/h3-7,14-17,42H,8-13H2,1-2H3,(H,37,43)(H,38,44)(H,34,35,36,39)
InChIKeyANEBQUSWQAQFQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





UM-164: Potent Dual c-Src/p38 MAPK Inhibitor for Advanced Triple-Negative Breast Cancer Research


UM-164 is a highly potent, dual inhibitor of c-Src and p38 MAPK kinases. It demonstrates a binding constant (Kd) of 2.7 nM for c-Src, and potently inhibits both p38α and p38β isoforms . As a dasatinib analogue, UM-164 is a small-molecule kinase inhibitor currently under investigation as a lead compound for targeting triple-negative breast cancer (TNBC) [1]. Its distinct binding mode, targeting the inactive DFG-out conformation of c-Src, differentiates it from clinically approved Src inhibitors .

Why UM-164 Cannot Be Substituted by Standard-of-Care Src or p38 Inhibitors


Clinically approved c-Src inhibitors (e.g., dasatinib, bosutinib, saracatinib) have shown limited efficacy in TNBC, primarily due to their inability to effectively target the p38 pathway [1]. Studies demonstrate that the dual c-Src/p38 inhibition achieved by UM-164 is superior to mono-inhibition of either kinase alone [2]. Moreover, UM-164's unique binding to the inactive DFG-out conformation of c-Src is hypothesized to alter non-catalytic kinase functions, leading to improved pharmacologic outcomes not achievable with active-conformation binders . Substituting UM-164 with a mono-specific Src inhibitor or a separate p38 inhibitor fails to recapitulate the integrated signaling disruption and resultant potent anti-TNBC activity observed with this compound.

UM-164 Differentiated Performance: A Comparative Quantitative Analysis


Superior Antiproliferative Activity Against TNBC Cell Lines Versus Dasatinib

In a direct head-to-head comparison across a panel of triple-negative breast cancer (TNBC) cell lines, UM-164 demonstrated significantly greater antiproliferative potency than dasatinib. The average growth inhibition 50% (GI50) for UM-164 was 160 nM, compared to 2,300 nM for dasatinib [1]. This represents a 14.4-fold improvement in potency. Furthermore, UM-164 showed consistent activity across all cell lines, including those resistant to FDA-approved Src inhibitors, whereas dasatinib only inhibited a subset [1].

Triple-Negative Breast Cancer Antiproliferative Assay c-Src Inhibitor

Preserved Efficacy in 3D Cell Culture Models Versus Dasatinib

When tested in a more physiologically relevant 3D extracellular matrix environment, UM-164 maintained potent antiproliferative activity with an average GI50 of 0.3 μM. In stark contrast, dasatinib exhibited a striking loss of activity in the same 3D system, with an average GI50 of 14 μM [1]. This represents a 47-fold difference in potency in favor of UM-164.

3D Cell Culture Tumor Spheroid Dasatinib Resistance

Enhanced Kinase Selectivity Profile Versus Dasatinib

Kinome-wide profiling revealed that UM-164 potently inhibits its primary targets, c-Src and p38 kinase families. Notably, UM-164 exhibited >50-fold selectivity for c-Src/p38α over several other kinases, including EGFR (IC50 >100 nM), HER2 (IC50 >150 nM), and Abl (IC50 >80 nM) . This contrasts with dasatinib, a known multi-targeted kinase inhibitor with a broader spectrum of activity.

Kinase Selectivity Off-Target Effects Kinome Profiling

In Vivo Anti-Tumor Efficacy in TNBC Xenograft Models

In a head-to-head in vivo xenograft study, UM-164 demonstrated significant tumor growth inhibition in an MDA-MB-231 TNBC model, whereas dasatinib showed no significant difference compared to the vehicle control [1]. The study established an efficacious dose of 20 mg/kg (intraperitoneal, every other day) with limited systemic toxicity, as shown by stable body weight and normal histopathology of major organs at this dose [2].

Xenograft Model In Vivo Efficacy Triple-Negative Breast Cancer

Distinct DFG-Out Binding Conformation Differentiates UM-164 from Active-State Src Inhibitors

All clinically used c-Src inhibitors, including dasatinib, bosutinib, and saracatinib, function by binding to the active conformation of the kinase. In contrast, UM-164 is a Type II inhibitor that specifically binds and stabilizes the inactive DFG-out conformation of c-Src [1]. Crystallographic studies confirmed this binding mode (PDB: 4YBJ), which is hypothesized to alter the noncatalytic scaffolding functions of c-Src, leading to improved pharmacologic outcomes [2].

Kinase Conformation DFG-out Type II Inhibitor

Defined Application Scenarios for UM-164 Based on Comparative Evidence


Preclinical In Vivo Efficacy Studies in Triple-Negative Breast Cancer Models

Based on its demonstrated superior anti-tumor activity over dasatinib in TNBC xenograft models [1], UM-164 is the preferred compound for in vivo studies aimed at validating c-Src/p38 dual inhibition as a therapeutic strategy. Researchers can utilize the established efficacious dosing regimen of 20 mg/kg (i.p., q2d) with minimal toxicity [2] to assess tumor growth inhibition and downstream pharmacodynamic markers.

Investigating c-Src Non-Catalytic Functions and Signaling Complexes

The unique DFG-out binding mode of UM-164 [1] makes it an essential chemical probe for dissecting the non-catalytic, scaffolding functions of c-Src. Unlike dasatinib and other Type I inhibitors, UM-164 can be used in assays designed to study c-Src's role in protein complex formation and subcellular localization, providing insights unattainable with active-state binders.

3D Tumor Spheroid and Organoid Culture Assays

Due to its preserved potency in 3D extracellular matrix environments (GI50 = 0.3 μM) compared to the profound loss of activity observed with dasatinib (GI50 = 14 μM) [2], UM-164 is the superior choice for experiments using advanced, physiologically relevant 3D culture models. It enables robust assessment of drug response in conditions that more closely mimic the in vivo tumor microenvironment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for UM-164

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.